N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound with a unique structure that includes a thiazole ring, a diethylamino group, and a butanamide moiety
Properties
Molecular Formula |
C20H29N3O3S2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[3-[4-(diethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C20H29N3O3S2/c1-5-22(6-2)15-7-9-16(10-8-15)23-17-12-28(25,26)13-18(17)27-20(23)21-19(24)11-14(3)4/h7-10,14,17-18H,5-6,11-13H2,1-4H3 |
InChI Key |
PMRRWQZGQQSGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the diethylamino group and the butanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Oligoyne derivatives of the form of R-1-(C≡C)(n)-R-2
Uniqueness
N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and other fields.
Biological Activity
N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety and a diethylamino group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives of the thieno[3,4-d][1,3]thiazole scaffold have demonstrated antibacterial and antifungal activities. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Neuropharmacological Effects : The diethylamino group suggests potential central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially acting as anxiolytics or antidepressants .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The diethylamino group may interact with various receptors in the brain, influencing neurotransmission and potentially altering mood or anxiety levels.
Case Studies
Several case studies have highlighted the biological effects of compounds structurally related to this compound:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against S. aureus and C. albicans | |
| Neuropharmacological | Potential anxiolytic effects |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Observed |
|---|---|
| Diethylamino group | Increased CNS activity |
| Thieno[3,4-d][1,3]thiazole core | Enhanced anticancer properties |
| Amide linkage | Improved solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
